molecular formula C22H20N2O4 B6125814 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide

2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide

Cat. No. B6125814
M. Wt: 376.4 g/mol
InChI Key: LQALEHLTINYFOW-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of hydrazones and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. In addition, it has been shown to improve glucose metabolism and reduce oxidative stress in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is its versatility. It can be easily synthesized and modified to obtain derivatives with improved biological activity. In addition, it exhibits low toxicity and is relatively stable under physiological conditions. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several directions for future research on 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide. One area of interest is the development of novel derivatives with improved biological activity and solubility. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and benzoic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain pure 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide.

Scientific Research Applications

2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, it has been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-18-11-12-20(25)17(13-18)14-23-24-22(26)19-9-5-6-10-21(19)28-15-16-7-3-2-4-8-16/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQALEHLTINYFOW-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide

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